molecular formula C25H26N2O4 B2918480 methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate CAS No. 732268-87-0

methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate

Cat. No. B2918480
M. Wt: 418.493
InChI Key: GEOYDNUEKMFNCQ-UHFFFAOYSA-N
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Description

“Methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate” is a complex organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound contains a total of 45 bonds, including 27 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, 1 aliphatic nitrile, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a cyclohexylamino group, a cyano group, an oxo group, and a benzoate group . The compound has a linear formula of C24H26N4O6 and a molecular weight of 466.498 .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not provide specific safety and hazard information for this compound . Therefore, it should be handled with the same precautions as other laboratory chemicals, including the use of personal protective equipment and adherence to safe handling procedures.

properties

IUPAC Name

methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-30-25(29)20-11-7-19(8-12-20)17-31-23-13-9-18(10-14-23)15-21(16-26)24(28)27-22-5-3-2-4-6-22/h7-15,22H,2-6,17H2,1H3,(H,27,28)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOYDNUEKMFNCQ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate

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